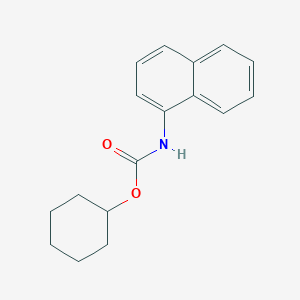

Cyclohexyl naphthalen-1-ylcarbamate

Description

Cyclohexyl naphthalen-1-ylcarbamate is a carbamate ester derived from naphthalen-1-ol, where the hydroxyl group is replaced by a carbamate functional group (-O-C(=O)-NH-cyclohexyl). This substitution introduces steric bulk and alters electronic properties compared to simpler naphthol derivatives. Carbamates are of interest in medicinal and materials chemistry due to their stability and hydrogen-bonding capabilities.

Properties

CAS No. |

80731-46-0 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

cyclohexyl N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C17H19NO2/c19-17(20-14-9-2-1-3-10-14)18-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2,(H,18,19) |

InChI Key |

VXLVBCIMVJAABQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl naphthalen-1-ylcarbamate typically involves the reaction of cyclohexylamine with naphthalen-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl naphthalen-1-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Formation of naphthalen-1-ylcarbamic acid derivatives.

Reduction: Formation of cyclohexylamine and naphthalen-1-yl derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Cyclohexyl naphthalen-1-ylcarbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Groups and Reactivity

- Naphthalen-1-ylmethanol: Features a hydroxyl (-OH) group attached to the naphthalene ring, enabling strong O–H⋯O hydrogen bonding .

- Cyclohexyl Naphthalen-1-ylcarbamate: Contains a carbamate group (-O-C(=O)-NH-cyclohexyl), which introduces both hydrogen-bond acceptors (carbonyl oxygen) and donors (N-H).

Molecular Structure and Planarity

- Naphthalen-1-ylmethanol: The naphthalene core is nearly planar (all carbon atoms within 0.03 Å of the mean plane), with the hydroxyl group slightly deviating from planarity . Key torsion angles, such as C2–C1–C11–O1 (-176.55°) , indicate minimal distortion in the aromatic system.

- This compound : The bulky cyclohexyl substituent is expected to disrupt planarity, increasing torsional strain. For instance, the analogous torsion angle near the carbamate group would likely deviate significantly due to steric interactions, reducing conjugation with the naphthalene ring.

Hydrogen Bonding and Crystal Packing

- Naphthalen-1-ylmethanol: Forms infinite O–H⋯O hydrogen-bonded chains along the [100] direction, stabilizing the crystal lattice . The hydroxyl group’s orientation (bond length: 1.81 Å ) facilitates strong intermolecular interactions.

- This compound: The carbamate group may participate in N–H⋯O and C=O⋯H–C interactions, but the cyclohexyl group’s bulk could limit close packing. This might result in less ordered or more flexible crystal structures compared to naphthalen-1-ylmethanol.

Structural and Physicochemical Data Table

Implications of Structural Differences

- Solubility: The carbamate’s cyclohexyl group enhances lipophilicity, making it more suitable for hydrophobic applications (e.g., lipid membranes or polymer matrices) compared to the polar naphthalen-1-ylmethanol.

- Stability : Carbamates are generally more hydrolytically stable than esters or alcohols, suggesting superior shelf-life under ambient conditions.

- Applications: Naphthalen-1-ylmethanol’s hydrogen-bonding capability is advantageous in crystal engineering , while the carbamate’s bulk may favor use in sustained-release formulations or as a monomer in polyurethanes.

Biological Activity

Cyclohexyl naphthalen-1-ylcarbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a naphthalene moiety via a carbamate functional group. This unique structure contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for therapeutic applications in treating infections caused by resistant pathogens.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 µM | Effective against MRSA |

| Escherichia coli | 1.0 µM | Broad-spectrum activity |

| Candida albicans | 0.8 µM | Significant antifungal effect |

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. It is believed to modulate their activity, which may lead to the inhibition of microbial growth. The exact pathways remain under investigation, but preliminary studies suggest that this compound can disrupt cellular processes critical for microbial survival.

Case Studies

Several case studies have explored the biological efficacy of this compound:

- Study on Antifungal Activity : A study evaluated the compound's effectiveness against Histoplasma capsulatum, revealing an MIC50 of 0.4 µM, indicating strong antifungal activity with low toxicity towards human cells .

- Pharmacological Evaluation : In a pharmacological context, this compound was tested alongside other carbamates, showing superior activity against resistant strains of bacteria compared to traditional antibiotics .

Synthesis and Derivatives

This compound can be synthesized through reactions involving naphthalene derivatives and isocyanates. The optimization of synthesis conditions is crucial for enhancing yield and purity.

Table 2: Comparison of Structural Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Naphthalen-1-yl carbamate | Carbamate | Lacks cyclohexyl substitution |

| Cyclopentyl naphthalen-1-ylcarbamate | Carbamate | Smaller cyclic group compared to cyclohexane |

| Cyclohexyl phenylcarbamate | Carbamate | Similar cyclohexane structure but different aromatic component |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.